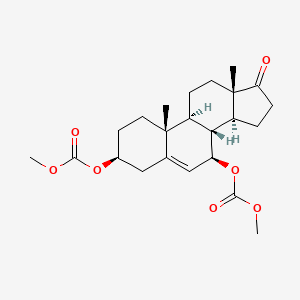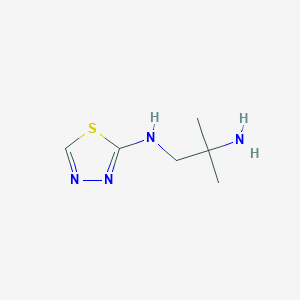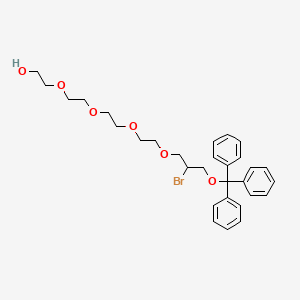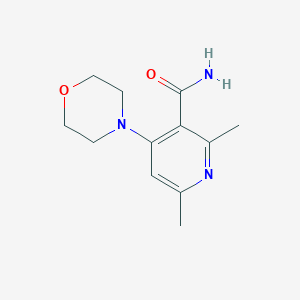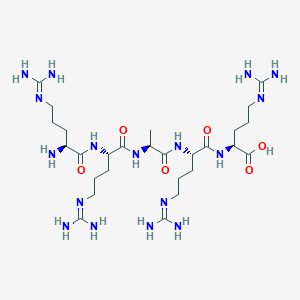![molecular formula C17H16BrNO3 B14237062 Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester CAS No. 388571-13-9](/img/structure/B14237062.png)
Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester is an organic compound with a complex structure that includes a benzoic acid core, a bromophenyl group, and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester typically involves the acylation of 3-bromophenylacetic acid with benzoic acid, followed by esterification with ethanol. The reaction conditions often require the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as chromatography, can further enhance the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 3-bromo-, ethyl ester: Similar structure but lacks the acetylamino group.
Benzoic acid, 3-amino-, ethyl ester: Similar structure but lacks the bromophenyl group.
Uniqueness
Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester is unique due to the presence of both the bromophenyl and acetylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
388571-13-9 |
|---|---|
Fórmula molecular |
C17H16BrNO3 |
Peso molecular |
362.2 g/mol |
Nombre IUPAC |
ethyl 3-[[2-(3-bromophenyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C17H16BrNO3/c1-2-22-17(21)13-6-4-8-15(11-13)19-16(20)10-12-5-3-7-14(18)9-12/h3-9,11H,2,10H2,1H3,(H,19,20) |
Clave InChI |
MWTMWONTVLMRBM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Diethyl [(5-iodothiophen-2-yl)methyl]phosphonate](/img/structure/B14236993.png)

![1,1'-[2-(Cyclopenta-1,3-dien-1-yl)but-1-ene-1,1-diyl]bis(4-methoxybenzene)](/img/structure/B14236996.png)
![{6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol](/img/structure/B14237010.png)
![Trifluoromethyl[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] sulfone](/img/structure/B14237018.png)
